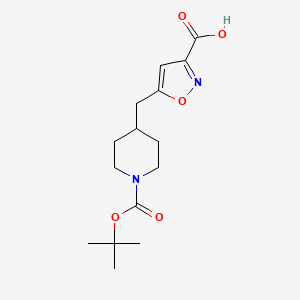

5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid

Description

5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group, a methyl-linked isoxazole ring, and a carboxylic acid substituent.

Properties

IUPAC Name |

5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-11-9-12(13(18)19)16-22-11/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQEYBDMAQPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Isoxazole Ring: The isoxazole ring is typically formed through a cyclization reaction involving a nitrile oxide intermediate.

Coupling of the Piperidine and Isoxazole Rings: The final step involves coupling the piperidine and isoxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring through cyclization reactions.

- Coupling with piperidine derivatives , which can be achieved using various coupling agents.

- Deprotection of the Boc group to yield the final product.

Biological Activities

Research has demonstrated several biological activities associated with 5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid:

-

Anticancer Activity

- Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. These compounds often induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .

-

Protein Degradation Applications

- The compound has been identified as a useful linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which is a promising strategy for treating diseases caused by the accumulation of dysfunctional proteins .

- Neuropharmacological Effects

Case Study 1: Anticancer Evaluation

A study synthesized various derivatives based on the isoxazole framework and evaluated their anticancer properties. The results showed that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below 10 µM .

Case Study 2: PROTAC Development

In a recent study focused on targeted protein degradation, researchers utilized this compound as a rigid linker. The study demonstrated that this compound effectively facilitated the degradation of target proteins involved in various diseases, showcasing its versatility in drug design .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxic effects against cancer cell lines | IC50 values < 10 µM for several derivatives |

| PROTAC Development | Linker for targeted protein degradation | Effective in degrading target proteins |

| Neuropharmacology | Potential effects on neurotransmitter systems | Possible applications in anxiety and depression |

Mechanism of Action

The mechanism of action of 5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity and modulating biological pathways.

Targeting Specific Pathways: It may influence specific molecular pathways involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- Core Heterocycles: The target compound and share an isoxazole-carboxylic acid framework, but substitution positions differ (isoxazole-3-carboxylic acid vs. 4-carboxylic acid in ).

- Boc-Protected Piperidine : All compounds feature Boc-protected piperidine, but linkage varies:

- Bioisosteric Replacements : Compound substitutes carboxylic acid with tetrazole, a common bioisostere that improves metabolic stability and mimics carboxylate hydrogen bonding .

Biological Activity

5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various biological assays. The molecular formula is , with a molecular weight of approximately 288.32 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Isoxazoles are known to influence various signaling pathways, including those related to:

- Kinase Inhibition : Compounds with isoxazole moieties often exhibit inhibitory effects on protein kinases, which are critical in cancer and other diseases.

- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activating caspase pathways leading to programmed cell death.

- Inhibition of Tumor Growth : Reducing tumor volume in xenograft models.

Neuroprotective Effects

The compound's interaction with the brain's tropomyosin receptor kinase (Trk) family suggests neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. Research indicates that similar compounds can enhance neurotrophic signaling, promoting neuronal survival and growth.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of isoxazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls, supporting its efficacy as an anticancer agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-((1-(tert-Boc)piperidin-4-yl)methyl)isoxazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine ring via reaction with di-tert-butyl dicarbonate under basic conditions .

- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing aromatic/heteroaromatic groups, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and boronic esters in 1,4-dioxane/water solvent systems .

- Functional group interconversion : Carboxylic acid formation via hydrolysis of ester intermediates under acidic or basic conditions .

- Analytical Validation : Confirm structure and purity via NMR, HPLC (>95% purity), and mass spectrometry .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodological Answer :

- Use NMR spectroscopy to verify regioselectivity of substitutions on the isoxazole and piperidine rings .

- Monitor Boc-group stability under reaction conditions (e.g., avoid strong acids to prevent premature deprotection) .

- Employ HPLC-MS to detect by-products from unintended ring-opening of the isoxazole moiety under harsh conditions .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group .

- Use gloves, face shields, and fume hoods to minimize exposure, as piperidine derivatives may irritate mucous membranes .

Advanced Research Questions

Q. How can catalytic conditions be optimized for high-yield coupling reactions?

- Methodological Answer :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of boronate intermediates .

- Use DoE (Design of Experiments) to balance temperature (80–120°C) and reaction time (12–48 hrs) for optimal yield .

Q. How to resolve contradictions in reaction yields when varying solvent systems?

- Methodological Answer :

- Perform kinetic studies to identify solvent effects on transition states (e.g., polar aprotic solvents stabilize charged intermediates in SN2 reactions) .

- Use computational chemistry (DFT calculations) to model solvent interactions with the isoxazole ring’s electron-deficient π-system .

Q. What strategies enable functionalization of the isoxazole ring for targeted drug delivery?

- Methodological Answer :

- Nucleophilic substitution : Introduce bioorthogonal handles (e.g., azide/alkyne groups) at the C-4 position of isoxazole for click chemistry .

- Metal-mediated cross-coupling : Attach polyethylene glycol (PEG) chains via Buchwald-Hartwig amination to enhance solubility .

Q. How to design enzyme inhibition assays using this compound as a probe?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure binding kinetics () of the compound .

- Fluorescence polarization : Label the carboxylic acid group with FITC to monitor competitive displacement in high-throughput screens .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?

- Analysis : Discrepancies arise from differences in:

- Catalyst loading (2–5 mol% Pd), with higher loadings increasing cost but reducing reaction time .

- Solvent purity : Trace water in 1,4-dioxane may hydrolyze boronate esters, lowering yields .

- Resolution : Standardize solvent drying (e.g., molecular sieves) and catalyst pre-activation protocols .

Applications in Drug Discovery

Q. How to evaluate this compound’s potential as a protease inhibitor precursor?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to predict binding poses in protease active sites .

- Validate with in vitro enzymatic assays (e.g., fluorogenic substrate cleavage inhibition) at varying pH (5.0–7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.